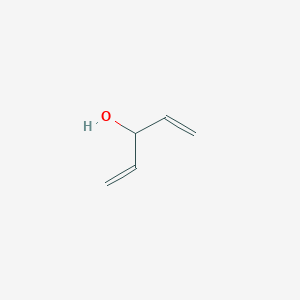

1,4-Pentadien-3-ol

描述

1,4-Pentadien-3-ol, also known as penta-1,4-dien-3-ol, is an organic compound with the molecular formula C5H8O and a molecular weight of 84.12 g/mol . It is a clear, colorless liquid that contains two conjugated double bonds and a hydroxyl group, making it a versatile intermediate in organic synthesis.

准备方法

Synthetic Routes and Reaction Conditions: 1,4-Pentadien-3-ol can be synthesized through various methods, including the Nazarov cyclization of 1,4-pentadien-3-ols using Lewis acid catalysts such as iron(III) bromide . Another method involves the preparation from hydroxy-β-ionone, which is an intermediate for canthaxanthin .

Industrial Production Methods: Industrial production of this compound typically involves the catalytic reduction of appropriate precursors under controlled conditions to ensure high purity and yield. The process may include steps such as distillation and purification to achieve the desired product quality .

化学反应分析

Types of Reactions: 1,4-Pentadien-3-ol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding aldehydes or ketones.

Reduction: Reduction reactions can convert it into saturated alcohols.

Substitution: It can participate in nucleophilic substitution reactions, especially with sulfonamide nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalysts such as palladium on carbon (Pd/C) are often used.

Substitution: Bismuth-catalyzed reactions are employed for nucleophilic substitution.

Major Products:

Oxidation: Produces aldehydes or ketones.

Reduction: Produces saturated alcohols.

Substitution: Produces amino-substituted dienes.

科学研究应用

1,4-Pentadien-3-ol is widely used in scientific research due to its unique chemical properties:

Chemistry: It serves as a building block in the synthesis of complex organic molecules and natural products.

Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.

Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.

作用机制

The mechanism of action of 1,4-pentadien-3-ol involves its interaction with various molecular targets and pathways. For instance, in antimicrobial applications, it can disrupt cell membranes and inhibit enzyme activity, leading to cell death . The compound’s conjugated double bonds and hydroxyl group play a crucial role in its reactivity and interaction with biological molecules.

相似化合物的比较

- 1,6-Heptadien-4-ol

- 3,4-Pentadien-1-ol

- Dicyclopentadiene

- 1,4-Pentadiene

- 2,6-Diisopropylaniline

- trans,trans-2,4-Hexadien-1-ol

- 5-Ethylidene-2-norbornene

Comparison: 1,4-Pentadien-3-ol is unique due to its specific arrangement of double bonds and hydroxyl group, which confer distinct reactivity and versatility in synthetic applications. Compared to similar compounds, it offers a balance of stability and reactivity, making it a valuable intermediate in various chemical processes .

生物活性

1,4-Pentadien-3-ol is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.

Chemical Structure and Synthesis

This compound is characterized by its unique structure, which includes a conjugated diene system. Its derivatives, particularly 1,4-pentadien-3-one, have been synthesized to enhance biological activity. Various synthetic methods have been reported, including asymmetric cycloaddition reactions that yield enantiomerically pure compounds with significant bioactivity potential .

Antiviral Activity

Research indicates that derivatives of this compound exhibit notable antiviral properties. For instance:

- Antiviral Efficacy : Compounds derived from 1,4-pentadien-3-one demonstrated effective inhibition against Tobacco Mosaic Virus (TMV) with some derivatives achieving inhibition rates exceeding 60% at concentrations of 500 µg/mL .

- Mechanism of Action : The antiviral mechanisms often involve interaction with viral proteins or interference with viral replication processes .

Antibacterial and Antifungal Properties

The antibacterial and antifungal activities of this compound derivatives have also been extensively studied:

- Bacterial Inhibition : A series of derivatives showed significant antibacterial effects against various strains, including Escherichia coli and Staphylococcus aureus, with some compounds achieving minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .

- Fungal Activity : Certain derivatives were tested against fungal pathogens like Sclerotinia sclerotiorum, demonstrating promising antifungal activity in vitro .

Anticancer Activity

The anticancer potential of this compound derivatives has gained traction:

- Cell Line Studies : Compounds were evaluated for antiproliferative activity against HepG2 liver cancer cells, with IC50 values ranging from 0.10 to 5.05 µM, outperforming the standard drug sorafenib (IC50 = 16.20 µM) .

- Mechanisms : The anticancer effects may involve induction of apoptosis and inhibition of cell cycle progression .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of these compounds:

- Substituent Effects : The introduction of electron-withdrawing groups on the aromatic ring has been shown to enhance antiviral activity against TMV .

- Functional Group Modifications : Modifications such as adding sulfonamide moieties have improved antibacterial and antifungal activities .

Case Studies and Research Findings

Several studies have highlighted the effectiveness of this compound derivatives:

属性

IUPAC Name |

penta-1,4-dien-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O/c1-3-5(6)4-2/h3-6H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICMWSAALRSINTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(C=C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00238922 | |

| Record name | Penta-1,4-dien-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00238922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear liquid; [MSDSonline] | |

| Record name | 1,4-Pentadien-3-ol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7918 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

922-65-6 | |

| Record name | 1,4-Pentadien-3-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=922-65-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Penta-1,4-dien-3-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000922656 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Penta-1,4-dien-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00238922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Penta-1,4-dien-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.892 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary products of 1,4-Pentadien-3-ol photodissociation at 193 nm?

A1: Upon excitation at 193 nm, this compound undergoes rapid internal conversion to a highly energized ground electronic state. This leads to dissociation, primarily yielding pentadienyl (CH2=CH-CH-CH=CH2) and hydroxyl (OH) radicals. []

Q2: What is the rotational distribution of OH radicals produced during this compound photodissociation?

A2: The rotational state distribution of the nascent OH radicals follows a Boltzmann distribution. For OH radicals in the v=0 vibrational state, the rotational temperature (Trot) is 1250 ± 100 K. For OH radicals in the v=1 state, Trot is 1020 ± 100 K. []

Q3: How can this compound be utilized in asymmetric synthesis?

A4: this compound serves as a valuable starting material for the double diastereoselective synthesis of various chiral compounds. For instance, it reacts with nitrile oxides in the presence of ethylmagnesium bromide and a chiral auxiliary like diisopropyl (R,R)-tartrate to yield enantiomerically enriched trans-pyrazolidines. These products contain three contiguous stereogenic centers and are formed with excellent regio-, diastereo-, and enantioselectivity (up to 99% ee). [] This reaction tolerates both aryl and alkyl substituents on the nitrile oxide.

Q4: What are some synthetic applications of this compound in constructing complex molecules?

A5: this compound acts as a key building block in synthesizing polyols and amino-4-pentenediols. Double diastereoselective 1,3-dipolar cycloaddition with nitrile oxides, followed by hydrogenolysis, yields syn,syn-bis(1,2-isoxazolin-5-yl)methanols and syn,syn,syn-1,2-bis(1,2-isoxazol-5-yl)ethane-1,2-diols. [] Additionally, this compound can be converted to erythro-1-amino-4-pentene-2,3-diols, erythro- and threo-3-amino-4-pentene-1,2-diols, and erythro-2-benzylamino-4-pentene-1,3-diol through a controlled synthesis involving epoxy-4-pentenols as intermediates. [, , ]

Q5: How does the Sharpless asymmetric epoxidation apply to this compound derivatives?

A6: The Sharpless asymmetric epoxidation of 1,5-bis(trimethylsilyl)-1,4-pentadien-3-ol provides a practical route to chiral (E)-1-trimethylsilyl-1-alkene-3,4-diols. These versatile intermediates facilitate the synthesis of complex natural products like Lipoxin B. [, ]

Q6: What insights do spectroscopic studies provide into the structure of this compound?

A7: Microwave spectroscopy studies have been instrumental in elucidating the conformational landscape and intramolecular hydrogen bonding in this compound. These studies, including analysis of its water complex, provide valuable structural information. [, ]

Q7: Can this compound be used to synthesize α,β-unsaturated carboxylic acids?

A8: Yes, reacting the potassium alkoxide of this compound with carbon monoxide under high pressure and temperature yields potassium salts of α,β-unsaturated carboxylic acids. For example, 3-pentyl-1,4-pentadien-3-ol can be converted to a mixture of the potassium salts of 2-pentyl-2-vinyl-3-butenoic acid and 4-pentyl-2,4-hexadienoic acids. []

Q8: Has this compound been investigated in the context of Vitamin A synthesis?

A9: While not directly used in synthesizing Vitamin A, this compound's structural features make it a potential starting point for exploring the synthesis of related compounds. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。